molecular formula C15H15N5S B12143895 3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12143895
M. Wt: 297.4 g/mol
InChI Key: CHJOVMHHFXOUGY-UHFFFAOYSA-N
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Description

3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridyl group, and a methylphenylmethylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 2-pyridylhydrazine to form the triazole ring through cyclization. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted triazoles with different functional groups.

Scientific Research Applications

3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and pyridyl group play crucial roles in the binding process, while the methylphenylmethylthio moiety enhances the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylthio-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole: A closely related compound with slight structural differences.

Uniqueness

3-[(3-Methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the pyridyl group allows for versatile applications in various fields of research.

Properties

Molecular Formula

C15H15N5S

Molecular Weight

297.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15N5S/c1-11-5-4-6-12(9-11)10-21-15-19-18-14(20(15)16)13-7-2-3-8-17-13/h2-9H,10,16H2,1H3

InChI Key

CHJOVMHHFXOUGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=CC=N3

Origin of Product

United States

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